molecular formula C9H8N4 B1426182 6-(Pyridin-3-yl)pyrimidin-4-amine CAS No. 1192814-34-8

6-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No. B1426182
Key on ui cas rn: 1192814-34-8
M. Wt: 172.19 g/mol
InChI Key: VPRKGLYZWQCCHU-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.384 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (10-60% ethyl acetate in hexanes, then 5-25% 9:1 methanol:ammonium hydroxide-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.17 g, 0.987 mmol, 40% yield) as an off-white solid. LCMS R.T.=0.31;
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)[OH:16])[CH:10]=1.[C:18]([O-:21])([O-])=[O:19].[Na+].[Na+].CO>COCCOC.CCO.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[OH-:16].[NH4+:5].[C:18]([O:21][CH2:3][CH3:4])(=[O:19])[CH3:10].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=2)[CH:10]=1 |f:2.3.4,6.7.8,9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
0.324 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Name
Quantity
0.384 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
0.795 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-60% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+].C(C)(=O)OCC
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC(=NC=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.987 mmol
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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